molecular formula C20H15FN4O2S2 B11766687 N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide CAS No. 917747-54-7

N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11766687
CAS No.: 917747-54-7
M. Wt: 426.5 g/mol
InChI Key: LGABOODVDDURPY-UHFFFAOYSA-N
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Description

N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
  • N-(4-(4-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Uniqueness

N-(4-(4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its brominated or chlorinated counterparts. The fluorine atom can also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Properties

CAS No.

917747-54-7

Molecular Formula

C20H15FN4O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C20H15FN4O2S2/c21-15-8-12-17(13-9-15)25-19(22-23-20(25)28)14-6-10-16(11-7-14)24-29(26,27)18-4-2-1-3-5-18/h1-13,24H,(H,23,28)

InChI Key

LGABOODVDDURPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F

Origin of Product

United States

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